molecular formula C8H17NO2 B555792 tert-Butyl 2-amino-2-methylpropanoate CAS No. 4512-32-7

tert-Butyl 2-amino-2-methylpropanoate

Cat. No.: B555792
CAS No.: 4512-32-7
M. Wt: 159.23 g/mol
InChI Key: LSVYCJILORYVCD-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-methylpropanoate: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-amino-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-2-methylpropanoate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: this compound has potential applications in drug development. It is investigated for its role in the synthesis of pharmaceutical compounds and as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    tert-Butylamine: Similar in structure but lacks the ester group.

    tert-Butyl 2-methylpropanoate: Similar but lacks the amino group.

    2-Amino-2-methylpropanoic acid: Similar but lacks the tert-butyl group.

Uniqueness: tert-Butyl 2-amino-2-methylpropanoate is unique due to the presence of both the tert-butyl group and the amino group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYCJILORYVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427204
Record name tert-Butyl 2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4512-32-7
Record name tert-Butyl 2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 2-(benzylamino)-2-methylpropanoate (20 g, 0.08 mol) in ethyl acetate (1 L), was added the catalyst Palladium-carbon (10%, 2.2 g). The resulting mixture was put under the hydrogen pressure of 5 Kg/cm2, at RT for 18 h. The reaction mixture was filtered. The filtrate was concentrated affording the title compound as pale green liquid. 1H NMR (DMSO-d6, 400 MHz) δ 1.38 (brs, 2H), 1.14 (s, 9H), 1.14-1.11 (d, J=10.7 Hz, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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